tert-Butyl 4-cyano-4-(3-methoxyphenyl)piperidine-1-carboxylate

Organic Synthesis Process Chemistry Piperidine Derivatization

tert-Butyl 4-cyano-4-(3-methoxyphenyl)piperidine-1-carboxylate (CAS 553631-35-9, MFCD11849790) is a 4,4-disubstituted piperidine derivative featuring an N-Boc protecting group, a nitrile at the 4-position, and a 3-methoxyphenyl substituent that creates a quaternary carbon center. With a molecular formula of C₁₈H₂₄N₂O₃ and a molecular weight of 316.39 g·mol⁻¹, it is supplied as a research chemical with certified purity up to 98% and is used exclusively as a synthetic building block in pharmaceutical R&D, notably in the preparation of heteroaryl-fused SHP2 allosteric inhibitors.

Molecular Formula C18H24N2O3
Molecular Weight 316.4 g/mol
CAS No. 553631-35-9
Cat. No. B3271726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-cyano-4-(3-methoxyphenyl)piperidine-1-carboxylate
CAS553631-35-9
Molecular FormulaC18H24N2O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=CC=C2)OC
InChIInChI=1S/C18H24N2O3/c1-17(2,3)23-16(21)20-10-8-18(13-19,9-11-20)14-6-5-7-15(12-14)22-4/h5-7,12H,8-11H2,1-4H3
InChIKeyCAWFUTWCSVOOPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-cyano-4-(3-methoxyphenyl)piperidine-1-carboxylate (CAS 553631-35-9) – Key Procurement Specifications & Compound Class


tert-Butyl 4-cyano-4-(3-methoxyphenyl)piperidine-1-carboxylate (CAS 553631-35-9, MFCD11849790) is a 4,4-disubstituted piperidine derivative featuring an N-Boc protecting group, a nitrile at the 4-position, and a 3-methoxyphenyl substituent that creates a quaternary carbon center . With a molecular formula of C₁₈H₂₄N₂O₃ and a molecular weight of 316.39 g·mol⁻¹, it is supplied as a research chemical with certified purity up to 98% and is used exclusively as a synthetic building block in pharmaceutical R&D, notably in the preparation of heteroaryl-fused SHP2 allosteric inhibitors [1].

Why Generic 4-Cyano-4-arylpiperidine Analogs Cannot Replace tert-Butyl 4-cyano-4-(3-methoxyphenyl)piperidine-1-carboxylate


Substituting the target compound with a generic 4-cyano-4-arylpiperidine or an alternative N-protected analog introduces critical risk. The 3-methoxyphenyl group dictates the steric and electronic environment of the quaternary carbon, directly influencing the selectivity and potency of downstream pharmacophores—as evidenced by its explicit use in patent-protected SHP2 inhibitor programs [1]. Furthermore, the N-Boc group is essential for orthogonal deprotection strategies during multi-step syntheses; its replacement (e.g., with N-benzyl or N-methyl analogs) alters both the synthetic yield and the stability of intermediates, as demonstrated by the optimized 88.3% yield achieved under patent-specified conditions [2]. Without identical substituent topology, the resulting compound would constitute a different chemical entity with unvalidated biological activity and synthetic performance.

Quantitative Differentiation Evidence for tert-Butyl 4-cyano-4-(3-methoxyphenyl)piperidine-1-carboxylate in Procurement Decisions


Validated Synthetic Yield of 88.3% Under Patent-Exemplified Conditions (EP4092019)

The target compound is synthesized via a patent-exemplified route with a reported isolated yield of 88.3%, using 2-(3-methoxyphenyl)acetonitrile and tert-butyl bis(2-chloroethyl)carbamate in DMF with NaH at 70°C [1]. This yield significantly exceeds the 60–75% range typically reported for analogous 4-cyano-4-arylpiperidine cyclizations under phase-transfer conditions [2], representing a ≥13.3 percentage-point yield advantage that translates to superior atom economy and reduced purification burden at scale.

Organic Synthesis Process Chemistry Piperidine Derivatization

Certified Purity of 98.0% (HPLC) with Controlled Moisture ≤0.5%

The compound is commercially available with a minimum HPLC purity of 98.0% and a moisture content not exceeding 0.5% . This specification is 2–3 percentage points higher than the ≥95% purity offered by multiple generic suppliers for analogous 4-cyano-4-arylpiperidine building blocks , reducing the burden of pre-reaction purification and improving batch-to-batch consistency in multi-step syntheses.

Quality Control Purity Specification Procurement

Patent-Enabled Use as a Key Intermediate in SHP2 Allosteric Inhibitor Synthesis (WO-2021143680-A1)

The compound is explicitly listed as a starting material in WO-2021143680-A1, assigned to Zhejiang Hisun Pharmaceutical and Hisun Accuray Therapeutics, for the preparation of heteroaryl derivatives claimed as SHP2 allosteric inhibitors [1]. This patent linkage provides documented industrial validation that is absent for most structurally similar 4-cyano-4-arylpiperidine building blocks, which lack explicit patent enablement in active pharmaceutical programs.

Medicinal Chemistry SHP2 Inhibitor Patent Validation

Controlled Cold-Chain Storage (2–8°C) Ensures Long-Term Stability

The manufacturer-specified storage condition of 2–8°C indicates a requirement for refrigerated handling to maintain the integrity of the Boc-protected piperidine core. This is a more stringent stability requirement than the ambient storage often listed for simpler 4-cyano-4-phenylpiperidine analogs, suggesting that the 3-methoxyphenyl substitution pattern may contribute to enhanced thermal sensitivity that necessitates controlled cold-chain logistics for reliable long-term use.

Stability Storage Condition Logistics

Optimal Research and Industrial Application Scenarios for tert-Butyl 4-cyano-4-(3-methoxyphenyl)piperidine-1-carboxylate


Synthesis of Patent-Protected SHP2 Allosteric Inhibitors for Oncology Research

Academic and industrial medicinal chemistry teams developing SHP2 inhibitors for RAS-driven cancers can directly employ this compound as a starting material according to the protocols described in WO-2021143680-A1. The validated 88.3% synthetic yield and 98% purity minimize the need for route re-optimization, accelerating hit-to-lead timelines [1].

Construction of 4-Cyano-4-arylpiperidine Libraries for CNS and Metabolic Disease Targets

The 3-methoxyphenyl substitution pattern introduces a specific hydrogen-bond acceptor motif that is valuable for probing CNS and metabolic disease targets. The compound's high purity (≥98%) and controlled moisture content enable reproducible parallel synthesis of focused libraries for SAR exploration .

Process Chemistry Scale-Up Feasibility Studies

The patent-documented synthetic route (NaH/DMF/70°C, 88.3% yield) provides a robust starting point for process chemists evaluating scale-up feasibility. The explicit yield data allow for accurate cost-of-goods modeling before committing to kilogram-scale procurement [1].

Quote Request

Request a Quote for tert-Butyl 4-cyano-4-(3-methoxyphenyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.